molecular formula C11H8F6O2S B14058911 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14058911
M. Wt: 318.24 g/mol
InChI Key: YSUYASRXKKKQTH-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with trifluoromethoxy and trifluoromethylthio substituents can be synthesized through electrophilic aromatic substitution reactions.

    Attachment of the propan-2-one moiety: The propan-2-one group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoromethylthio groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe to investigate cellular pathways.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one include:

    1-(4-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group, which may result in different chemical reactivity and biological activity.

    1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group, affecting its overall properties and applications.

    1-(4-Methoxy-2-(methylthio)phenyl)propan-2-one:

The uniqueness of this compound lies in the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct electronic and steric effects, influencing its reactivity and interactions in various applications.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O2S/c1-6(18)4-7-2-3-8(19-10(12,13)14)5-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3

InChI Key

YSUYASRXKKKQTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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